molecular formula C6H9NO2 B3377726 3-Isocyanatooxane CAS No. 1343929-58-7

3-Isocyanatooxane

Cat. No.: B3377726
CAS No.: 1343929-58-7
M. Wt: 127.14 g/mol
InChI Key: KHUIMQZKRMLYML-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanatooxane can be synthesized through several methods, including the reaction of oxane derivatives with phosgene or its safer alternatives like diphosgene or triphosgene. The typical reaction involves the conversion of an oxane amine to the corresponding isocyanate using phosgene under controlled conditions to avoid the formation of hazardous by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene methods due to the toxicity of phosgene. One such method includes the thermal decomposition of carbamates formed from the reaction of oxane derivatives with carbon monoxide and dimethyl carbonate. This method is favored for its higher safety and environmental compatibility .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatooxane undergoes various chemical reactions, primarily involving nucleophilic addition due to the electrophilic nature of the isocyanate group. Common reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Isocyanatooxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isocyanatooxane involves its high reactivity towards nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols. This reactivity is driven by the electrophilic nature of the carbon atom in the isocyanate group, which is susceptible to nucleophilic attack. The resulting products, such as urethanes and ureas, are formed through the formation of stable covalent bonds .

Comparison with Similar Compounds

Uniqueness of 3-Isocyanatooxane: this compound is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other isocyanates. This structure allows for specific reactivity patterns and applications, particularly in the synthesis of specialized polymers and materials .

Properties

IUPAC Name

3-isocyanatooxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-6-2-1-3-9-4-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUIMQZKRMLYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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